![molecular formula C19H22BrFN4 B8530878 {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B8530878.png)
{2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Intermediate: Benzimidazole derivative
- Reagent: 4-chlorobutyronitrile
- Conditions: Heating under reflux
Addition of Fluorophenylmethyl Group:
- Intermediate: Piperidinyl-benzimidazole derivative
- Reagent: 4-fluorobenzyl chloride
- Conditions: Base-catalyzed reaction
Formation of Hydrobromide Salt:
- Intermediate: Final product from the previous step
- Reagent: Hydrobromic acid
- Conditions: Acid-base reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring and the fluorophenylmethyl group. The final step involves the formation of the hydrobromide salt.
-
Preparation of Benzimidazole Core:
- Starting material: o-phenylenediamine
- Reagent: Formic acid or other suitable formylating agents
- Conditions: Reflux in an appropriate solvent
Chemical Reactions Analysis
Types of Reactions: {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid undergoes various chemical reactions, including:
-
Oxidation:
- Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
- Conditions: Aqueous or organic solvents
- Products: Oxidized derivatives of the benzimidazole or piperidine rings
-
Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
- Conditions: Anhydrous solvents
- Products: Reduced derivatives of the benzimidazole or piperidine rings
-
Substitution:
- Reagents: Nucleophiles such as amines or thiols
- Conditions: Base-catalyzed reactions
- Products: Substituted derivatives at the fluorophenylmethyl group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, aqueous or organic solvents
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents
Substitution: Amines, thiols, base-catalyzed reactions
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives
Scientific Research Applications
{2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid has a wide range of scientific research applications:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules
- Employed in the study of reaction mechanisms and kinetics
-
Biology:
- Investigated for its potential as a biochemical probe
- Studied for its interactions with various biological targets
-
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent
- Evaluated for its pharmacokinetic and pharmacodynamic properties
-
Industry:
- Utilized in the development of new materials and chemical processes
- Applied in the formulation of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved may include:
-
Receptor Binding:
- Interaction with G-protein coupled receptors or ion channels
- Modulation of signal transduction pathways
-
Enzyme Inhibition:
- Binding to active sites of enzymes
- Inhibition of enzymatic activity, leading to altered metabolic pathways
Comparison with Similar Compounds
- 1-(4-fluorophenyl)-2-((1-methyl-4-piperidinyl)thio)ethanone hydrochloride
- (4-fluorophenyl){1-[(2-phenyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}methanone
Comparison:
Structural Differences: The presence of different functional groups and ring systems
Reactivity: Variations in chemical reactivity and stability
Applications: Differences in scientific research applications and potential therapeutic uses
{2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid stands out due to its unique combination of structural features and versatile applications in various fields of research.
Properties
Molecular Formula |
C19H22BrFN4 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C19H21FN4.BrH/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16;/h1-8,16,21H,9-13H2,(H,22,23);1H |
InChI Key |
KMFXNZBYGMWBAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


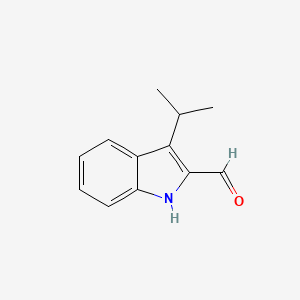

![5-[3-(4,4-Dimethoxycyclohex-1-en-1-yl)propyl]oxolan-2-one](/img/structure/B8530817.png)

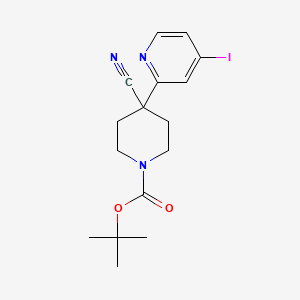
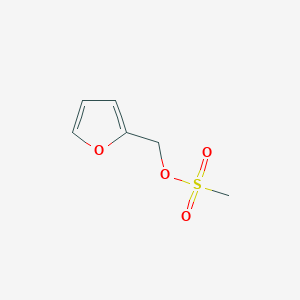


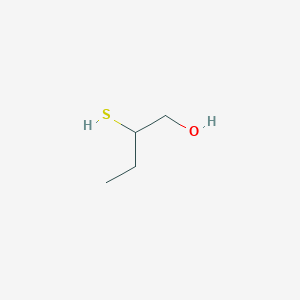
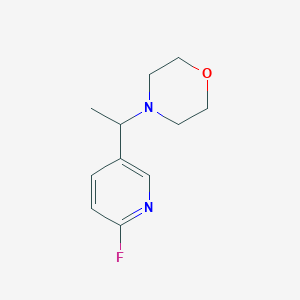
![1-Nitro-2-[2-(trifluoromethyl)phenoxy]benzene](/img/structure/B8530867.png)

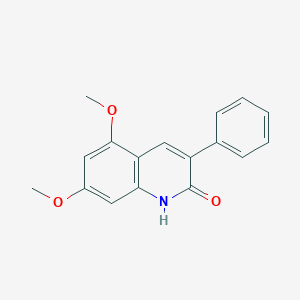
![Piperazine, 1-[(2,4-dichlorobenzoyl)methyl]-4-methyl-](/img/structure/B8530894.png)
